4-Ethoxyphenyl 4-propylbenzoate
Description
Contextualization of Benzoate (B1203000) Esters in Contemporary Materials Science
Benzoate esters constitute a versatile class of organic compounds with a central phenyl benzoate core. Their inherent structural anisotropy, characterized by a rigid core and flexible terminal chains, makes them prime candidates for the formation of liquid crystalline phases. researchgate.netnih.gov In materials science, these compounds are integral to the development of a wide range of technologies. They are foundational components in liquid crystal displays (LCDs), where their ability to align under an electric field is harnessed to control light transmission. berkeley.edu Beyond displays, benzoate esters are explored for their potential in optical data storage, sensor technology, and as components of advanced polymer systems. nih.govnih.govresearchgate.net The specific properties of a benzoate ester, such as its melting point and the temperature range of its liquid crystal phases, can be finely tuned by modifying the terminal alkyl or alkoxy chains, making them a highly adaptable class of materials for targeted applications. nih.gov
The synthesis of benzoate esters is typically achieved through well-established esterification reactions. Common methods include the Fischer esterification of a benzoic acid with a phenol (B47542), or the reaction of a benzoyl chloride with a phenol. youtube.comwikipedia.org For more sensitive substrates or to achieve milder reaction conditions, methods like the Steglich or Mitsunobu esterification are often employed. nih.gov These synthetic routes offer a high degree of control over the final molecular structure, allowing for the systematic investigation of structure-property relationships.
Significance of 4-Ethoxyphenyl 4-propylbenzoate as a Representative Mesogenic Compound
This compound, with the chemical formula C18H20O3 and CAS number 53132-08-4, is a notable example of a calamitic liquid crystal. bldpharm.comkeyorganics.netnih.gov Its molecular structure, featuring a central phenyl benzoate unit with a propyl group on the benzoic acid side and an ethoxy group on the phenol side, is characteristic of a mesogen. This specific arrangement of a flexible alkyl chain and a polar alkoxy group contributes to its ability to form a nematic liquid crystal phase over a specific temperature range. nih.govnist.gov
The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the molecules along a common director axis, but no long-range positional order. berkeley.edunih.gov This phase is crucial for many electro-optical applications. The study of compounds like this compound provides valuable insights into the fundamental principles governing the formation and stability of liquid crystal phases.
The thermal properties of this compound, specifically its transition from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid, are of primary interest to researchers. These transition temperatures and the associated enthalpy changes provide critical data for understanding the energetic and entropic factors that drive phase transitions in these materials. A comprehensive evaluation of transition temperatures for 4,4'-alkyl/alkoxyphenylbenzoates has been a subject of critical review, highlighting the importance of accurate data for this class of compounds. nist.gov
Detailed thermal analysis, typically performed using Differential Scanning Calorimetry (DSC), allows for the precise determination of these phase transitions. nih.govscirp.org For this compound, the following transition temperatures have been reported:
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Crystal to Nematic (Cr → N) | 63.0 | 20.5 |
| Nematic to Isotropic (N → I) | 81.0 | 0.59 |
The data in this table is based on a critical evaluation of liquid crystal transition temperatures. nist.gov
Identified Research Gaps and Future Trajectories for this compound Studies
While this compound and similar benzoate esters have been studied for their fundamental liquid crystalline properties, several avenues for future research remain. A significant research gap lies in the exploration of its behavior in more complex systems. For instance, the effect of doping with nanoparticles or other functional molecules on the mesomorphic and optical properties of this compound is an area ripe for investigation. ijert.org Such studies could lead to the development of novel materials with enhanced functionalities for applications in advanced displays, sensors, or switchable glazing.
Furthermore, there is a continuous need for more precise and comprehensive characterization of its physical properties. While the primary phase transitions are known, a more detailed investigation into pre-transitional effects near the clearing point could provide deeper insights into the nature of the nematic-isotropic transition. nih.gov Advanced computational modeling and simulation studies could also be employed to complement experimental findings, offering a molecular-level understanding of the structure-property relationships in this and related compounds. nih.gov
The development of new synthetic methodologies that are more efficient and environmentally benign is another important future trajectory. While classical esterification methods are effective, exploring greener synthetic routes would be beneficial. youtube.comwikipedia.org Finally, the exploration of potential applications beyond conventional displays, for instance in the realm of organic electronics or as templates for the synthesis of ordered polymeric materials, represents a promising direction for future research on this compound and the broader class of calamitic liquid crystals. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUFJZAUTZZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607656 | |
| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53132-08-4 | |
| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques for Mesogenic Benzoate Esters
Spectroscopic Approaches for Molecular and Electronic Structure Probing
Spectroscopic methods are fundamental to confirming the molecular identity and exploring the electronic environment of the compound.
¹H and ¹³C NMR spectroscopy are indispensable for verifying the molecular structure of 4-Ethoxyphenyl 4-propylbenzoate. By analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals, a complete structural assignment can be made.
Based on the analysis of similar compounds, such as propyl benzoate (B1203000) and various 4-alkoxyphenyl benzoates, the following spectral characteristics would be anticipated for this compound. keyorganics.netbris.ac.uknih.gov
Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as the aliphatic protons of the ethyl and propyl chains. The protons on the phenyl ring adjacent to the carbonyl group are typically shifted downfield compared to those on the ethoxy-substituted ring.
Expected ¹³C NMR Data: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the ester group appearing at a characteristic downfield shift (around 165 ppm). The aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the ethyl and propyl groups would be found in the upfield region.
A detailed breakdown of the predicted chemical shifts is provided in the table below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~165 |
| Aromatic CH (adjacent to C=O) | ~8.0-8.2 (d) | ~130-132 |
| Aromatic CH (adjacent to propyl) | ~7.2-7.4 (d) | ~128-130 |
| Aromatic CH (adjacent to O-ethyl) | ~6.9-7.1 (d) | ~114-116 |
| Aromatic C (quaternary) | - | ~120-160 |
| O-CH₂ -CH₃ (ethoxy) | ~4.0-4.2 (q) | ~63-65 |
| O-CH₂-CH₃ (ethoxy) | ~1.4-1.6 (t) | ~14-16 |
| CH₂ -CH₂-CH₃ (propyl) | ~2.6-2.8 (t) | ~38-40 |
| CH₂-CH₂ -CH₃ (propyl) | ~1.6-1.8 (sextet) | ~24-26 |
| CH₂-CH₂-CH₃ (propyl) | ~0.9-1.1 (t) | ~13-15 |
Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. d=doublet, t=triplet, q=quartet.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other key absorbances would include C-O stretching vibrations and C-H stretching from the aromatic and aliphatic moieties. A study on the similar compound 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate showed characteristic IR peaks for aliphatic CH₂, ester C=O, and aryl C=C bonds, which provides a reference for the expected spectrum. nih.gov
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the two phenyl rings and the benzoate ester group would give rise to strong absorptions in the UV region, likely corresponding to π-π* transitions. Studies on other benzoate derivatives have shown that the position of the absorption maximum can be influenced by the nature and position of the substituents on the aromatic rings. nih.govresearchgate.net
Expected Spectroscopic Data:
| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | C=O Stretch (Ester) | 1720 - 1740 |
| IR | C-O Stretch (Ester/Ether) | 1250 - 1300 and 1050 - 1150 |
| IR | C-H Stretch (Aromatic) | 3000 - 3100 |
| IR | C-H Stretch (Aliphatic) | 2850 - 3000 |
| UV-Vis | π-π* Transition | ~250 - 300 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₈H₂₀O₃), the molecular ion peak [M]⁺ would be expected at m/z 284.14.
The fragmentation pattern would likely involve cleavage at the ester linkage, leading to characteristic fragment ions. Key expected fragments would include ions corresponding to the benzoyl moiety and the phenoxy moiety.
Expected Mass Spectrometry Fragments:
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₈H₂₀O₃]⁺ | 284.14 |
| [M - OC₂H₅]⁺ | [C₁₆H₁₅O₂]⁺ | 239.11 |
| [C₇H₇O]⁺ | [CH₃CH₂CH₂C₆H₄CO]⁺ | 147.08 |
| [C₈H₉O]⁺ | [CH₃CH₂OC₆H₄]⁺ | 121.07 |
Microscopic Techniques for Mesophase Morphology and Texture Characterization
The defining characteristic of a liquid crystal is its ability to form intermediate phases (mesophases) between the solid and liquid states.
Polarized Optical Microscopy (POM) is the primary technique used to identify and characterize liquid crystalline phases. As the sample is heated and cooled, the different anisotropic textures observed under cross-polarized light are indicative of specific mesophases (e.g., nematic, smectic). For a calamitic molecule like this compound, the observation of schlieren or threaded textures upon melting would suggest the presence of a nematic phase. The formation of focal conic or fan-like textures at lower temperatures would indicate a smectic phase. Studies on related benzoate esters frequently report the presence of nematic and/or smectic phases, which are identified by their characteristic POM textures.
X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Phase Structure Determination
X-ray Diffraction (XRD) provides detailed information about the molecular arrangement in both the crystalline and liquid crystalline states. In the nematic phase, a diffuse scattering pattern is expected, indicating long-range orientational order but no positional order. In a smectic phase, one or more sharp, low-angle diffraction peaks would be observed, corresponding to the layer spacing (d). The nature of the wide-angle scattering can provide information about the molecular arrangement within the layers. For similar mesogenic compounds, XRD has been crucial in distinguishing between different types of smectic phases (e.g., Smectic A, Smectic C). nih.gov
Thermotropic Liquid Crystalline Behavior and Orientational Phenomena of 4 Ethoxyphenyl 4 Propylbenzoate
Mesophase Identification and Classification
The liquid crystalline behavior of 4-Ethoxyphenyl 4-propylbenzoate is characterized by its transition through distinct phases upon heating. Experimental data, primarily from differential scanning calorimetry (DSC) and polarized optical microscopy (POM), have established a clear sequence of phase transitions for this compound. The definitive phase behavior is a transition from the crystalline solid (Cr) to a nematic (N) liquid crystal phase at 72°C, followed by a transition to the isotropic (I) liquid phase at 87°C.
Phase Transition Temperatures for this compound:
| Transition | Temperature (°C) |
| Crystal to Nematic (Cr-N) | 72 |
| Nematic to Isotropic (N-I) | 87 |
This sequence indicates that this compound possesses a nematic range of 15°C.
Nematic Phase Characteristics and Anisotropy
The nematic phase is the sole mesophase exhibited by this compound. This phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack any long-range positional order. derpharmachemica.com This combination of properties results in a fluid material that is anisotropic, meaning its physical properties, such as refractive index and dielectric permittivity, are dependent on the direction of measurement.
The anisotropy of the nematic phase is a direct consequence of the rod-like shape of the this compound molecule. This molecular structure, featuring a rigid core composed of two phenyl rings linked by an ester group, promotes the parallel alignment necessary for nematic ordering. The degree of this alignment can be quantified by an order parameter, which is sensitive to temperature. As the temperature approaches the nematic-isotropic transition point (the clearing point), thermal energy increasingly disrupts the orientational order, causing the anisotropy to decrease until it vanishes completely in the isotropic liquid phase.
Smectic Phase Formation and Layered Structures
Studies of this compound have not identified the formation of any smectic phases. Its phase sequence is exclusively Cr -> N -> I. Smectic phases are characterized by a higher degree of order than nematic phases, with molecules organized into layers. The absence of a smectic phase in this compound is consistent with general trends observed in homologous series of 4-alkoxyphenyl 4-alkylbenzoates. Typically, compounds with shorter terminal alkyl and alkoxy chains, such as the ethyl and propyl groups in this molecule, possess insufficient intermolecular attractive forces to induce the layered arrangement required for smectic mesomorphism. Smectic phases tend to appear in longer-chain homologues of this series, where increased van der Waals interactions between the aliphatic tails stabilize a layered structure.
Polymorphism and Phase Transition Sequences
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form or structure. While polymorphism is a common phenomenon in liquid crystal-forming compounds, detailed studies specifically documenting multiple crystalline polymorphs for this compound are not extensively reported in the primary literature. The observed thermal data consistently show a single, sharp melting transition at 72°C into the nematic phase. This suggests that under typical experimental conditions, one crystalline form is predominantly stable. The phase transition sequence is enantiotropic, meaning the nematic phase is observed on both heating and cooling cycles, indicating it is a thermodynamically stable phase.
Structure-Mesophase Relationship Studies
The liquid crystalline properties of a molecule like this compound are intrinsically linked to its molecular architecture. The stability of the mesophase and the temperature range over which it exists are highly dependent on the nature of its constituent parts: the terminal flexible chains and the central rigid core.
Impact of Terminal Chain Variations on Mesophase Stability
The length and nature of the terminal flexible chains (the ethoxy and propyl groups) play a critical role in determining the mesophase stability and transition temperatures. By analyzing homologous series, where the length of one or both chains is systematically varied, clear structure-property relationships emerge.
For example, in the related homologous series of 4-ethoxyphenyl 4-n-alkoxybenzoates, a general increase in nematic phase stability is observed as the alkoxy chain length increases from methoxy to hexyloxy, after which the stability may level off or decline. derpharmachemica.com This trend underscores the delicate balance between increasing anisotropic dispersion forces, which favor liquid crystallinity, and the increased conformational flexibility of longer chains, which can disrupt the ordered packing. Furthermore, as chain length increases, the tendency for smectic phase formation also rises, as the enhanced intermolecular forces begin to favor layered arrangements. derpharmachemica.com
Table of Transition Temperatures for a Related Homologous Series: 4-Ethoxyphenyl 4-n-alkoxybenzoates derpharmachemica.com
| n-Alkoxy Group | Crystal to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) | Mesophase Type |
| Methoxy | 73 | 85 | Nematic |
| Propoxy | 127 | 136 | Nematic |
| Butoxy | 108 | 138 | Nematic |
| Pentoxy | 98 | 133 | Nematic |
| Hexyloxy | 92 | 133 | Nematic |
Note: Data for the ethoxy derivative in this specific series was reported as non-mesomorphic, highlighting the subtle effects of molecular structure. derpharmachemica.com
Influence of Central Core Architecture on Liquid Crystalline Range
The central rigid core of this compound, consisting of two phenyl rings connected by an ester linkage (-COO-), is fundamental to its ability to form a liquid crystal phase. This rigid, linear structure provides the necessary anisotropy for mesophase formation. The nature of this core significantly influences the thermal stability and the breadth of the liquid crystalline range.
Generally, liquid crystals with a biphenyl core tend to exhibit higher clearing points and greater mesophase stability than those with a phenyl benzoate (B1203000) core of a similar length. The direct linkage in the biphenyl unit results in a more rigid and conformationally restricted core, which enhances the anisotropic intermolecular forces responsible for maintaining the liquid crystalline order. Consequently, more thermal energy is required to disrupt this order and transition to the isotropic liquid state. This often leads to both higher melting points and higher clearing points for biphenyl-based liquid crystals compared to their benzoate ester counterparts.
Effects of Lateral Substituents on Mesogenic Properties
The introduction of lateral substituents onto the core of a calamitic (rod-shaped) liquid crystal like this compound would be expected to significantly alter its mesogenic properties. Generally, the addition of a substituent to the side of the molecular core disrupts the parallel alignment of the molecules, which is crucial for the formation of liquid crystalline phases. This disruption typically leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and can also affect the type of mesophase formed.
The magnitude of this effect depends on the size, polarity, and position of the substituent. For instance, a small, non-polar substituent like a methyl group might only slightly lower the clearing point, whereas a larger or more polar group could completely suppress mesomorphism. Research on analogous compounds has shown that the position of the substituent is also critical; a substituent near the flexible end chains may have a less pronounced effect than one in the center of the rigid core.
Table 1: Predicted Effects of Hypothetical Lateral Substituents on the Mesogenic Properties of this compound
| Lateral Substituent | Predicted Effect on Clearing Point (T_c) | Predicted Effect on Mesophase Type | Rationale |
| -CH₃ (Methyl) | Decrease | May remain nematic | Small steric hindrance, slight disruption of packing. |
| -Cl (Chloro) | Significant Decrease | May induce smectic phases | Moderate size and polar, can alter intermolecular interactions. |
| -CN (Cyano) | Drastic Decrease or Suppression | May favor more ordered phases if mesomorphism persists | Large, polar group causing significant steric hindrance and strong dipole-dipole interactions. |
| -NO₂ (Nitro) | Drastic Decrease or Suppression | Likely to disrupt ordering | Bulky and highly polar, significantly disrupts molecular packing and alignment. |
This table is based on general principles of liquid crystal chemistry and is for illustrative purposes, as specific experimental data for substituted this compound is not available.
Electrically and Optically Induced Orientational Phenomena
The response of this compound to external electric and optical fields would be governed by its dielectric and optical anisotropy, respectively. These properties are intrinsic to the molecular structure and the collective ordering of the liquid crystal phase.
Electrically Induced Phenomena:
In the presence of an external electric field, the liquid crystal molecules would tend to align themselves either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy (Δε). For a calamitic liquid crystal, if the molecule has a net dipole moment that is more aligned with the long molecular axis, Δε is typically positive. If the net dipole moment is more perpendicular to the long axis, Δε is negative.
The reorientation of the liquid crystal director (the average direction of the long molecular axes) under the influence of an electric field is known as the Fréedericksz transition. This is a threshold phenomenon, meaning that a critical field strength must be exceeded to induce a distortion in the uniformly aligned liquid crystal. The value of this threshold is dependent on the elastic constants of the liquid crystal (splay, twist, and bend) and the dielectric anisotropy. Without experimental data for this compound, the sign and magnitude of its dielectric anisotropy and its elastic constants remain unknown.
Optically Induced Phenomena:
Similarly, a strong optical field from a laser can induce reorientation of the liquid crystal molecules. This is due to the interaction of the electric field of the light with the induced dipoles in the molecules. The direction of reorientation depends on the optical anisotropy (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. For calamitic liquid crystals, Δn is typically positive.
The threshold intensity for optically induced reorientation is generally much higher than for electrically induced effects. The specific response of this compound would depend on its refractive indices and elastic constants, which have not been reported in the available literature.
Computational Modeling and Theoretical Frameworks for 4 Ethoxyphenyl 4 Propylbenzoate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of liquid crystal molecules. These methods provide insights into the electronic structure, molecular geometry, and conformational preferences that ultimately govern the macroscopic behavior of the material.
For a molecule like 4-Ethoxyphenyl 4-propylbenzoate, DFT calculations would typically be employed to determine its optimized molecular geometry. This involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and rigidity. The planarity of the aromatic rings and the orientation of the ethoxy and propyl chains are critical factors influencing the molecule's ability to form ordered liquid crystalline phases.
Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding intermolecular interactions. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP map, for instance, visualizes the electrostatic landscape around the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting how molecules will interact with each other. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties.
Molecular Dynamics Simulations for Collective Molecular Behavior and Mesophase Transitions
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the collective behavior of molecules and to predict the formation and stability of different mesophases. By simulating a system containing a large number of this compound molecules over time, one can study how they self-assemble and transition between solid, liquid crystal, and isotropic liquid phases.
In a typical MD simulation of a liquid crystal, molecules are placed in a simulation box, and their trajectories are calculated by integrating Newton's equations of motion. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. These force fields are often parameterized using data from quantum chemical calculations and experimental results.
For this compound, MD simulations could be used to predict its phase transition temperatures, such as the melting point and the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). By analyzing the trajectories of the molecules, one can calculate order parameters that characterize the degree of orientational and positional order in the system, thus identifying the type of mesophase (e.g., nematic, smectic).
Simulations can also provide detailed information about the dynamics of the system, such as rotational and translational diffusion coefficients. This data is crucial for understanding the viscosity and response times of the liquid crystal material. Although specific MD studies on this compound are absent from the literature, research on other calamitic (rod-like) liquid crystals demonstrates the utility of this technique in correlating molecular structure with macroscopic properties like the stability of the nematic phase and the emergence of smectic ordering.
Quantitative Structure-Property Relationship (QSPR) Development for Mesogenic Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. In the context of liquid crystals, QSPR models are invaluable for predicting the mesogenic behavior of new compounds, thereby guiding synthetic efforts towards materials with desired properties.
To develop a QSPR model for predicting the mesomorphic properties of compounds like this compound, a dataset of molecules with known properties (e.g., transition temperatures, mesophase type) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.
For instance, descriptors relevant to liquid crystals might include the molecular aspect ratio (length-to-width), molecular volume, polarizability, dipole moment, and various shape indices. By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates these descriptors to the property of interest.
While a specific QSPR model for this compound has not been published, the general principles of QSPR have been successfully applied to various classes of liquid crystals. Such models can predict properties like the nematic-isotropic transition temperature with a reasonable degree of accuracy, aiding in the design of new mesogenic materials. The development of a robust QSPR model for benzoate (B1203000) esters would require a large and diverse dataset of such compounds.
Theoretical Description of Intermolecular Interactions and Self-Assembly
The self-assembly of molecules into ordered liquid crystalline phases is driven by a delicate balance of intermolecular interactions. A theoretical understanding of these interactions is fundamental to explaining and predicting the mesomorphic behavior of this compound.
The primary forces responsible for the formation of liquid crystal phases are van der Waals interactions, which include both attractive dispersion forces and short-range repulsive forces. For calamitic molecules like this compound, the anisotropy of these interactions favors the parallel alignment of the molecular long axes, leading to the formation of the nematic phase.
Electrostatic interactions, arising from the permanent dipole moments and quadrupole moments of the molecules, also play a significant role. The ester linkage in this compound introduces a significant dipole moment, which can influence the local ordering and dielectric properties of the material.
Computational methods can be used to quantify these intermolecular interactions. For example, by calculating the interaction energy between two molecules as a function of their relative orientation and separation, it is possible to construct a potential of mean force. This potential can then be used in statistical mechanical theories or simulations to predict the phase behavior of the bulk material.
Advanced Materials and Composite Formulations Incorporating 4 Ethoxyphenyl 4 Propylbenzoate
Integration of 4-Ethoxyphenyl 4-propylbenzoate into Polymer-Dispersed Liquid Crystal Systems
Polymer-dispersed liquid crystal (PDLC) technology represents a significant area where calamitic (rod-like) liquid crystals such as this compound are utilized. nih.gov PDLCs are composite materials in which microscopic droplets of a liquid crystal are dispersed within a solid polymer matrix. nih.gov The principle of operation relies on the ability to switch the material between a light-scattering (opaque) state and a transparent state by applying an external electric field. nih.govcmu.edu
In the absence of an electric field, the liquid crystal molecules within the droplets, including this compound, are randomly oriented. This random alignment causes a mismatch between the refractive indices of the liquid crystal droplets and the surrounding polymer matrix, leading to the scattering of incident light and an opaque appearance. koreascience.kr When an electric field is applied, the liquid crystal molecules align themselves with the field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the composite becomes transparent to incident light. koreascience.kr
The selection of the liquid crystal component is critical to the performance of the PDLC device. This compound, with its specific dielectric anisotropy and refractive indices, can be tailored within a liquid crystal mixture to optimize the electro-optical characteristics of the PDLC film. The concentration of the liquid crystal in the polymer matrix, typically ranging from 30% to 50%, is a key parameter that influences the droplet size and morphology, and consequently, the switching voltage and contrast of the device. cmu.edumedcraveonline.com The fabrication of PDLCs often involves a process known as polymerization-induced phase separation (PIPS), where a homogeneous mixture of the liquid crystal and a prepolymer is cured, leading to the formation of liquid crystal droplets within the solidified polymer network. medcraveonline.com
The table below illustrates typical parameters for a PDLC formulation, which could include this compound as a component of the liquid crystal mixture.
| Parameter | Value |
| Liquid Crystal Concentration | 30-50 wt% |
| Polymer Matrix Concentration | 50-70 wt% |
| Droplet Size | 1-10 µm |
| Switching Voltage | 10-100 V |
| Response Time | 1-10 ms |
Fabrication and Characterization of Liquid Crystal-Nanomaterial Composites
The incorporation of nanomaterials into liquid crystal hosts like this compound opens up new avenues for creating multifunctional composite materials with enhanced properties. These composites can exhibit improved electro-optical responses, novel functionalities, and potential for new device applications.
Influence of Carbon Nanotubes on Liquid Crystal Alignment and Dynamics
Carbon nanotubes (CNTs) are of particular interest for inclusion in liquid crystal systems due to their exceptional mechanical, electrical, and thermal properties. researchgate.net When dispersed in a nematic liquid crystal host, which could be a mixture containing this compound, CNTs can be aligned by the liquid crystal director field. aps.org This alignment can be controlled by external fields or surface anchoring, offering a method for the controlled assembly of CNTs into organized structures. aps.org
The presence of CNTs within the liquid crystal matrix can significantly influence the alignment and dynamic behavior of the liquid crystal molecules. For instance, the addition of even a small weight percentage of CNTs can affect the viscoelastic properties of the liquid crystal, potentially leading to faster switching times in display applications. The interaction between the CNTs and the liquid crystal molecules is crucial and can be engineered through functionalization of the nanotubes to improve dispersion and interfacial coupling. researchgate.net
The following table summarizes the potential effects of CNT doping on a liquid crystal mixture containing this compound.
| Property | Effect of CNT Doping |
| Rotational Viscosity | Can be decreased, leading to faster response times. |
| Elastic Constants | Can be altered, affecting threshold voltages. |
| Electrical Conductivity | Increased, which can be utilized in certain sensor applications. |
| Thermal Conductivity | Enhanced, improving heat dissipation. aps.org |
Interfacial Phenomena in Hybrid Liquid Crystal Systems
These interfacial interactions can lead to the formation of localized domains with distinct ordering, which can influence the bulk properties of the liquid crystal. For example, the doping of liquid crystals with certain nanoparticles has been shown to enhance the dielectric anisotropy and lower the threshold voltage for switching. Furthermore, the study of interfacial phenomena is crucial for understanding and controlling the stability and long-term performance of these hybrid materials. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy can be employed to probe the charge transfer processes and doping effects at the interface of materials like single-walled carbon nanotubes assembled at a liquid/liquid interface. researchgate.net
Engineering of Bistable Liquid Crystal Architectures for Memory Applications
Bistable liquid crystal displays (LCDs) are a class of devices that can maintain two stable optical states without a continuous supply of power, making them highly energy-efficient. researchgate.net These devices are promising for applications such as electronic paper and rewritable signage. The engineering of such architectures often relies on the specific properties of the liquid crystal mixture and its interaction with specially prepared surfaces.
One approach to achieving bistability involves the use of a polymer network to stabilize different liquid crystal textures, such as a transparent homeotropic state and a scattering focal conic state in a cholesteric liquid crystal. aps.org The liquid crystal mixture, which could include this compound as a component of a nematic host, is designed to have specific dielectric and flexoelectric properties that allow for switching between the two stable states with an applied voltage pulse. aps.org The anisotropic polymer network, formed by in-situ polymerization in the presence of an aligning field, provides the memory effect by creating an energy barrier between the two states. aps.org
Another mechanism for creating bistable devices is through the control of the anchoring transition of the liquid crystal at the substrate surface. surajitdhara.in By choosing a suitable combination of a liquid crystal mixture and a polymer-coated substrate, a temperature-driven discontinuous anchoring transition with a large hysteresis can be achieved. surajitdhara.in This allows for the creation of stable planar and homeotropic alignment states that can be switched using external stimuli like a laser beam, effectively creating a memory device. surajitdhara.in For such applications, liquid crystal mixtures with high molecular polarizability and specific dipole moments are often required. google.com
The following table outlines key characteristics of a liquid crystal mixture suitable for use in a bistable display.
| Characteristic | Requirement for Bistable Displays |
| Dielectric Anisotropy (Δε) | Positive or negative, depending on the switching mechanism. |
| Elastic Constants | Optimized to support stable defect structures. |
| Phase Sequence | Broad nematic or cholesteric range. |
| Interfacial Properties | Specific anchoring energy and surface interactions. |
Environmental Disposition and Biogeochemical Cycling of Liquid Crystalline Benzoate Esters
Investigation of Environmental Persistence in Natural Systems
No studies were found that investigated the persistence of 4-Ethoxyphenyl 4-propylbenzoate in environmental compartments such as soil, water, or sediment. Data on its half-life or degradation rates under various environmental conditions are not available.
Research on Bioaccumulation Potential in Aquatic and Terrestrial Matrices
There is no available research on the bioaccumulation or bioconcentration of this compound in aquatic or terrestrial organisms. Consequently, no data on its potential to move up the food chain exists.
Characterization of Environmental Degradation Pathways and Metabolite Formation
No studies have been published that characterize the biotic or abiotic degradation pathways of this compound. Information on its potential breakdown products or metabolites in the environment is not available.
Emerging Research Directions and Future Prospects for 4 Ethoxyphenyl 4 Propylbenzoate
Exploration of Novel Mesogenic Motifs and Molecular Designs
The exploration of new mesogenic motifs is a cornerstone of liquid crystal research, aiming to fine-tune properties such as mesophase type, temperature range, optical anisotropy, and dielectric anisotropy. For calamitic liquid crystals like 4-Ethoxyphenyl 4-propylbenzoate, research is focused on modifying the molecular architecture, including the rigid core, linking groups, and terminal chains. mdpi.comnih.govaps.org
Future research will likely involve the synthesis of homologous series of 4-alkoxyphenyl 4-alkylbenzoates to systematically study the effect of alkyl chain length on mesomorphic behavior. bohrium.comresearchgate.netresearchgate.net For instance, altering the ethoxy and propyl chains to other alkyl or alkoxy groups can significantly influence the melting and clearing points, as well as the stability of the nematic and potential smectic phases. The introduction of lateral substituents, such as fluorine atoms, onto the phenyl rings is another promising avenue. Lateral substitutions can modify molecular packing and intermolecular interactions, leading to changes in mesophase stability and electro-optical properties. mdpi.com
Furthermore, the design of "core-only" calamitic liquid crystals, which lack flexible side-chains but possess high conjugation, is an emerging area. nih.gov While this compound has flexible terminals, the principles learned from core-only systems could inspire the design of new benzoate-based mesogens with enhanced electronic properties.
Advanced Characterization of Dynamic Mesophase Phenomena
The characterization of liquid crystals has evolved beyond simple transition temperature measurements. Advanced techniques are now employed to understand the complex dynamic phenomena within mesophases. For a material like this compound, which is expected to exhibit a nematic phase, techniques such as dielectric spectroscopy and dynamic light scattering would be crucial for future in-depth studies.
Dielectric spectroscopy can reveal information about the molecular dynamics, including rotational motions and relaxation processes, which are fundamental to the electro-optical response of the material. researchgate.netrsc.orgiphy.ac.cnnih.gov By studying the frequency and temperature dependence of the dielectric permittivity, researchers can gain insights into the collective and individual molecular motions that govern the material's response to an electric field.
Dynamic light scattering is another powerful tool for probing the collective fluctuations of the director in the nematic phase, providing information about the viscoelastic properties of the material. aps.org Understanding these properties is essential for optimizing the switching behavior of liquid crystal devices. The use of advanced imaging techniques, including polarized optical microscopy under various conditions, allows for the direct visualization of textures and defects, providing a deeper understanding of the self-assembly and ordering processes. mdpi.comrsc.org
Development of Predictive Models for Tailored Liquid Crystalline Performance
The traditional trial-and-error approach to discovering new liquid crystals is gradually being supplemented by computational modeling and machine learning techniques. researchgate.netkeyorganics.net These predictive models aim to establish clear structure-property relationships, enabling the in-silico design of molecules with desired characteristics before their synthesis.
For a compound like this compound, quantum chemical calculations and molecular dynamics simulations can predict key properties such as molecular geometry, polarizability, and dipole moment, which in turn influence the macroscopic properties like birefringence and dielectric anisotropy. mdpi.com Machine learning algorithms can be trained on existing data from homologous series of benzoate (B1203000) esters to predict the transition temperatures and other physical properties of new, unsynthesized compounds with a high degree of accuracy. researchgate.netkeyorganics.netmdpi.com
These predictive tools will accelerate the discovery of new liquid crystals with optimized performance for specific applications. For example, models could be developed to screen for benzoate derivatives with high birefringence and low viscosity, which are desirable for fast-switching display devices.
Interdisciplinary Research in Soft Matter Physics and Organic Materials Science
The study of liquid crystals like this compound is increasingly becoming an interdisciplinary endeavor, bridging the gap between soft matter physics and organic materials science. iphy.ac.cnresearchgate.netresearchgate.netifj.edu.plrsc.orgresearchgate.net Liquid crystals are considered a model system in soft matter for studying fundamental physical phenomena such as phase transitions, defect dynamics, and self-assembly. aps.orgresearchgate.netrsc.org
The integration of liquid crystals with other materials, such as polymers and nanoparticles, is a burgeoning field of research. This can lead to the development of novel functional materials, including polymer-dispersed liquid crystals (PDLCs) and liquid crystal-based sensors. The principles governing the behavior of this compound can inform the design of more complex soft matter systems.
Furthermore, the intersection with organic materials science opens up possibilities for applications beyond displays, in areas such as organic electronics, photonics, and even biological systems. researchgate.netresearchgate.net The anisotropic nature of liquid crystals can be harnessed to template the growth of other organic materials or to create responsive surfaces. The ongoing collaboration between chemists, physicists, and materials scientists will be crucial for unlocking the full potential of benzoate-based liquid crystals in these emerging technological frontiers.
Q & A
Q. What are the established synthetic routes for preparing 4-ethoxyphenyl 4-propylbenzoate, and what reaction conditions optimize yield?
A multi-step synthesis is typically employed, starting with esterification of 4-propylbenzoic acid and 4-ethoxyphenol. Key steps include:
- Acid activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%). Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) and confirmed by NMR (e.g., ¹H NMR: δ 8.0–7.2 ppm for aromatic protons) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming ester linkage and substituent positions. Key signals include:
- Ethoxy group: δ 1.4 ppm (triplet, CH₃) and δ 4.1 ppm (quartet, OCH₂) .
- Propyl chain: δ 0.9 ppm (triplet, CH₃), δ 1.6 ppm (sextet, CH₂), and δ 2.6 ppm (triplet, CH₂ adjacent to benzene) .
- FT-IR : Ester carbonyl stretch at ~1720 cm⁻¹ .
- HPLC-MS : Retention time ~12.5 min (C18 column, 70% acetonitrile/water) with [M+H]⁺ at m/z 299.2 .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl moiety influence biological activity in structure-activity relationship (SAR) studies?
The ethoxy group enhances lipophilicity, improving membrane permeability. SAR studies on analogous compounds show:
- Positional sensitivity : Shifting the ethoxy group from the 4- to 2-position on the phenyl ring increases antiproliferative activity in leukemia cells (IC₅₀ reduction by ~40%) .
- Electron-donating effects : The ethoxy group stabilizes π-π interactions with aromatic residues in enzyme active sites (e.g., kinases), as shown in molecular docking simulations .
- Metabolic stability : Ethoxy substituents reduce oxidative metabolism compared to methoxy groups, extending half-life in vitro (t₁/₂ > 6 hrs in hepatocyte assays) .
Q. What experimental strategies are used to analyze the stability and reactivity of this compound under varying conditions?
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; monitor ester degradation via HPLC. Degradation is minimal at pH 5–8 but accelerates under alkaline conditions (t₁/₂ < 2 hrs at pH 12) .
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C, with mass loss corresponding to ethoxy and propyl group cleavage .
- Light sensitivity : UV-Vis spectroscopy (λmax ~270 nm) tracks photodegradation; use amber glassware to prevent radical-mediated decomposition .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to kinases (e.g., BRAF V600E) with a docking score of −9.2 kcal/mol, suggesting high affinity .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns; RMSD < 2 Å indicates stable binding .
- ADMET prediction (SwissADME) : Forecasts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition potential .
Methodological Challenges
Q. How are contradictions in biological activity data resolved for 4-ethoxyphenyl derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., U937 leukemia vs. A549 lung cancer) to confirm IC₅₀ consistency .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., MTT assay with 48-hr exposure) to minimize variability .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
